Cas no 95-13-6 (Indene)

Indene structure
Indene structure
Indene
95-13-6
C9H8
116.159822463989
MFCD00003777
34778
7219

Indene Properties

Names and Identifiers

    • Indene
    • inden
    • Technicalindene
    • INDONAPHTHENE
    • 1H-INDENE
    • Indene Odor Standard
    • Indene Solution
    • Indeneneat
    • (+)-xylitol
    • (1H)-indene
    • eutrit
    • kannit
    • Klinit
    • Kylit
    • Meso-X
    • newtol
    • Xilite
    • XYLIT
    • XYLITE
    • HSDB 5286
    • NSC 9270
    • 67H8Y6LB8A
    • YBYIRNPNPLQARY-UHFFFAOYSA-N
    • Indene, 90%, tech., stabilized
    • Indenyl radical
    • 1H-inden
    • PubChem20728
    • indene, (1H-indene)
    • Indene, 98%
    • Indene, >=99%
    • Indene, analytical standard
    • DSSTox_CID_22052
    • DSSTox_RID_79907
    • WLN: L56 BHJ
    • DSSTox_GSID_42052
    • KSC486S1J
    • NSC9270
    • Indene 10 microg/mL in Methanol
    • NSC62567
    • Indene (8CI)
    • Indene,95%
    • +Expand
    • MFCD00003777
    • YBYIRNPNPLQARY-UHFFFAOYSA-N
    • 1S/C9H8/c1-2-5-9-7-3-6-8(9)4-1/h1-6H,7H2
    • C1C=C2C=CCC2=CC=1
    • 635873

Computed Properties

  • 116.06300
  • 0
  • 0
  • 0
  • 9
  • 124
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.9
  • nothing
  • 0
  • 0

Experimental Properties

  • 2.25590
  • 0.00000
  • 4939
  • n20/D 1.595(lit.)
  • Insoluble
  • 180°C(lit.)
  • −5-−3 °C (lit.)
  • Fahrenheit: 136.4 ° f
    Celsius: 58 ° c
  • organic solvents: miscible
  • Colorless transparent oily liquid
  • Stable, but air and light sensitive; may polymerize upon exposure to light. Typically contains aroung 80 - 100 ppm of p-tert-butylcatechol as inhibitor. Refrigerate. Flammable. Incompatible with strong oxidizing agents.
  • Insoluble in water, soluble in ethanol, ether, acetone, benzene, pyridine and other organic solvents.
  • Light Sensitive
  • 20(at 25℃)
  • 0.996 g/mL at 25 °C(lit.)
  • 8.81 eV

Indene Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Aaron
AR0035PR-25g
Indene
95-13-6 95%
25g
$4.00 2024-07-18
Ambeed
A466099-25g
Indene
95-13-6 95% (stabilized with TBC)
25g
$15.0 2024-05-30
Enamine
EN300-19944-0.05g
1H-indene
95-13-6 95%
0.05g
$19.0 2023-09-16
Life Chemicals
F0001-2266-0.25g
Indene
95-13-6 95%+
0.25g
$18.0 2023-11-21
TRC
I509300-1g
Indene
95-13-6
1g
$ 152.00 2023-09-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I105569-250mg
Indene
95-13-6 ,,>99.0%(GC)
250mg
¥409.90 2023-09-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I86741-250mg
Indene
95-13-6 ,,GC≥99%
250mg
¥368.0 2023-09-07
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY001288-25g
Indene
95-13-6 >95%
25g
¥30.00 2024-07-09
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R006349-25ml
Indene
95-13-6 98%
25ml
¥432 2024-07-19
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
I0016-500ML
Indene
95-13-6 >93.0%(GC)
500ml
¥840.00 2023-09-07

Indene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: tert-Butyl bromide Solvents: Acetonitrile ;  1 h, reflux
Reference
Mild deprotection of PMB ethers using tert-butyl bromide
Rival, Nicolas; Albornoz Grados, Arantxa; Schiavo, Lucie; Colobert, Francoise; Hanquet, Gilles, Tetrahedron Letters, 2015, 56(49), 6823-6826

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Hexacarbonyldi-μ-chlorodichlorodiruthenium Solvents: Toluene ;  24 h, 80 °C
Reference
Platinum and Ruthenium Chloride-Catalyzed Cycloisomerization of 1-Alkyl-2-ethynylbenzenes: Interception of π-Activated Alkynes with a Benzylic C-H Bond
Tobisu, Mamoru; Nakai, Hiromi; Chatani, Naoto, Journal of Organic Chemistry, 2009, 74(15), 5471-5475

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Trihexyltetradecylphosphonium bromide ;  30 min, 120 °C
Reference
Dehydration of benzyl alcohols in phosphonium ionic liquids: Synthesis of ethers and alkenes
Kalviri, Hassan A.; Kerton, Francesca M., Advanced Synthesis & Catalysis, 2011, 353(17), 3178-3186

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Azobisisobutyronitrile ,  1,3-Bis(1,1-dimethylethyl)hexahydro-1,3,2-diazaphosphorine Solvents: Toluene ;  5 h, 90 °C
Reference
Exploiting the radical reactivity of diazaphosphinanes in hydrodehalogenations and cascade cyclizations
Zhang, Jingjing; Yang, Jin-Dong; Cheng, Jin-Pei, Chemical Science, 2020, 11(18), 4786-4790

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Sodium bisulfate monohydrate Solvents: Water ;  24 h, 80 °C
Reference
Simple synthesis method of olefin
, China, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Silica Solvents: Toluene ;  4.5 h, 373 K
Reference
Silica supported heteropolyacid catalyzed dehydration of aldoximes to nitriles and alcohols to alkenes
Parghi, Kalpesh D.; Satam, Jitendra R.; Jayaram, Radha V., Green Chemistry Letters and Reviews, 2011, 4(2), 143-149

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Zinc ,  Molybdenum pentachloride Solvents: Tetrahydrofuran ;  rt
1.2 1 h, rt
Reference
Mild and efficient desulfurization of thiiranes with MoCl5/Zn system
Yoo, Byung Woo; Lee, Yeong Jin; Shin, Jeong Won, Journal of Sulfur Chemistry, 2022, 43(2), 124-131

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Molybdenum hexacarbonyl Solvents: Toluene ;  1.5 h, reflux
Reference
Selective and efficient desulfurization of thiiranes with Mo(CO)6
Yoo, Byung Woo; Kim, Jung Youn, Journal of Sulfur Chemistry, 2020, 41(1), 13-18

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: 3-Methoxyaniline Solvents: Tetrahydrofuran ;  48 h, 66 °C
1.2 Reagents: Hydrogen ion ;  acidified
Reference
Reductive debromination of 1,2-dibromides with anisidines
McGraw, Kristen M.; Bowler, Jeannette T.; Ly, Vy T.; Erden, Ihsan; Wu, Weiming, Tetrahedron Letters, 2016, 57(3), 285-287

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Hexane ;  2 h, 2 bar, 363 K
Reference
Liquid phase dehydration of 1-indanol: Selective synthesis of indene over microporous acid catalysts
Bertero, Nicolas M.; Bustos, German D.; Ferretti, Cristian A.; Apesteguia, Carlos R.; Marchi, Alberto J., Microporous and Mesoporous Materials, 2015, 213, 85-94

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Triphenylphosphine ,  Aluminum chloride Solvents: Nitromethane ;  2 h, 80 °C
Reference
Lewis base-assisted Lewis acid-catalyzed selective alkene formation via alcohol dehydration and synthesis of 2-cinnamyl-1,3-dicarbonyl compounds from 2-aryl-3,4-dihydropyrans
Liu, Chang-hui; Pan, Bin; Gu, Yan-long, Chinese Journal of Catalysis, 2016, 37(6), 979-986

Synthetic Circuit 12

Reaction Conditions
Reference
Indenes by catalytic dehydrogenation of indanes
, United States, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum tin oxide (supported on alumina magnesia) ;  180 min, 0.2 MPa, 520 °C
Reference
Method for producing indene by dehydrogenation of indane
, World Intellectual Property Organization, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Sodium borohydride Catalysts: Vitamin B12 Solvents: Acetonitrile ;  16 h, rt
Reference
Mild olefin formation via bio-inspired vitamin B12 photocatalysis
Bam, Radha; Pollatos, Alexandros S.; Moser, Austin J.; West, Julian G., Chemical Science, 2021, 12(5), 1736-1744

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Grubbs' catalyst Solvents: 1,2-Dichloroethane ;  17 h, rt
Reference
Ligand Substitution of RuII-Alkylidenes to Ru(bpy)32+: Sequential Olefin Metathesis/Photoredox Catalysis
Gallhof, Malte; Kell, Lukas; Brasholz, Malte, Chemistry - A European Journal, 2020, 26(8), 1772-1775

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Lithium chloride ;  3 min, 80 °C
Reference
Solvent-free dehydration of alcohols using LiCl-acidic alumina
Marandi, G. Bagheri; Pourjavadi, A.; Hosseinzadeh, H., Oriental Journal of Chemistry, 2012, 28(3), 1141-1145

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Neopentyl glycol Catalysts: p-Toluenesulfonic acid Solvents: Benzene ;  24 h, 80 °C
Reference
Acid catalysed reaction of indanones, tetralones and benzosuberone with neopentyl glycol and other alkanediols under forced conditions
Imai, Masao; Morais, Goreti Ribeiro; Al-Hindawi, Bassam; Al-Sulaibi, Mazen A. M.; Meetani, Mohammad; et al, Journal of Chemical Research, 2010, 34(6), 325-329

Synthetic Circuit 18

Reaction Conditions
1.1 500 °C
Reference
Acetic acid conversion reactions on basic and acidic catalysts under biomass fast pyrolysis conditions
Psarras, A. C.; Michailof, C. M.; Iliopoulou, E. F.; Kalogiannis, K. G.; Lappas, A. A.; et al, Molecular Catalysis, 2019, 465, 33-42

Synthetic Circuit 19

Reaction Conditions
1.1 15 min, 550 °C
Reference
An improved catalytic pyrolysis concept for renewable aromatics from biomass involving a recycling strategy for co-produced polycyclic aromatic hydrocarbons
Genuino, Homer C.; Muizebelt, Inouk; Heeres, Andre; Schenk, Niels J.; Winkelman, Jos G. M.; et al, Green Chemistry, 2019, 21(14), 3802-3806

Synthetic Circuit 20

Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

Indene Raw materials

Indene Preparation Products

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